molecular formula C5H9NO2 B1397771 (Z)-ethyl 3-aminoacrylate CAS No. 77570-30-0

(Z)-ethyl 3-aminoacrylate

Cat. No.: B1397771
CAS No.: 77570-30-0
M. Wt: 115.13 g/mol
InChI Key: FABIVEGAPONRAI-ARJAWSKDSA-N
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Description

(Z)-Ethyl 3-aminoacrylate is a β-enamino ester characterized by its Z-configuration, an ethyl ester group at position 1, and an amino group at position 3 of the acrylate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing biologically active molecules such as β-enamino acids, γ-enamino alcohols, and heterocyclic compounds . Its Z-configuration ensures specific stereoelectronic properties, influencing reactivity in cyclization and nucleophilic addition reactions. Regulatory data indicate its classification under HS code 2922499990, reflecting its use in industrial applications with defined import/export controls .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Ethyl 3-aminoacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions to introduce the amino group. Another method includes the use of ethyl 3-bromoacrylate, which undergoes nucleophilic substitution with an amine to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors provide precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-Ethyl 3-aminoacrylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol, while the double bond can be hydrogenated to yield saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Ethyl 3-aminoalcohol or ethyl 3-aminoalkane.

    Substitution: Various substituted aminoacrylates.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Pharmaceuticals
(Z)-Ethyl 3-aminoacrylate is primarily used as a building block in the synthesis of beta-amino acids, which are essential components in pharmaceutical development. These compounds play crucial roles in drug design due to their ability to mimic natural amino acids while providing enhanced pharmacological properties.

Polymer Production
This compound is also utilized in the production of various polymers and resins. Its reactivity allows it to form copolymers that can be used in coatings, adhesives, and sealants, thereby expanding its industrial applications.

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Case studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, one study reported an inhibition zone of 20 mm against S. aureus with a specific derivative.

DerivativeBacterial StrainInhibition Zone (mm)Reference
Derivative AE. coli15
Derivative BS. aureus20

Synthesis of Bioactive Compounds
The compound serves as an intermediate for synthesizing various biologically active molecules. For example, it has been involved in the synthesis of spiro compounds through Lewis acid-catalyzed reactions, which are important for developing new therapeutic agents .

Innovative Chemical Reactions

Spiro Annulation Reactions
Recent studies have highlighted the use of this compound in spiro annulation reactions. These reactions involve the formation of complex cyclic structures that are valuable in medicinal chemistry due to their biological activity. The process typically employs Lewis acid catalysts, leading to high yields and efficiency .

Reaction TypeCatalyst UsedYield (%)
Spiro AnnulationBi(OTf)₃ (10 mol%)90
Alternative Lewis AcidsVarious60-82

Case Study: Synthesis of Pyrrole-Quinazoline Hybrids

A notable application involves the synthesis of pyrrole-quinazoline hybrids using this compound as a precursor. This method showcases its potential in creating novel compounds with possible therapeutic applications . The study illustrates a one-pot synthesis approach that minimizes purification steps and reduces chemical waste.

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against various pathogens, demonstrating promising results that suggest its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-aminoacrylate involves its interaction with various molecular targets, depending on its specific application. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include the formation of covalent bonds with target proteins or the modulation of receptor activity through non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and applications of (Z)-ethyl 3-aminoacrylate and related β-enamino esters:

Compound Name Substituents/Modifications Key Features Applications/Reactivity
This compound Ethyl ester, amino group at C3 Z-configuration; minimal steric hindrance Precursor for β-enamino acids
(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate Methyl ester, 4-ethoxyanilino at C3 Aromatic ring with electron-donating ethoxy Pharmaceutical intermediates
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate Chlorophenyl, cyano, difluorobenzamido Multiple electron-withdrawing groups Agrochemical/drug synthesis

Key Observations:

  • Aromatic substituents (e.g., 4-ethoxyanilino in the methyl derivative) introduce conjugation and steric bulk, which may slow reaction kinetics but stabilize intermediates in cyclization pathways . Electron-withdrawing groups (chloro, cyano, difluoro) in the chlorophenyl derivative increase electrophilicity at the β-carbon, favoring nucleophilic attacks in Michael additions or amidation reactions .
  • Synthetic Utility: this compound’s simplicity makes it a preferred scaffold for modular synthesis, whereas bulkier derivatives (e.g., difluorobenzamido-substituted) are tailored for specialized targets like kinase inhibitors .

Reactivity and Stability

  • Z-Configuration: The Z-geometry in all listed compounds ensures intramolecular hydrogen bonding between the amino group and ester carbonyl, stabilizing the enamine structure and directing regioselectivity in reactions .
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., chlorophenyl) exhibit lower thermal stability due to increased strain, whereas this compound’s simpler structure allows broader temperature tolerance .

Regulatory and Industrial Considerations

  • This compound is subject to standardized customs controls (HS 2922499990), while modified derivatives may require additional certifications depending on substituent toxicity (e.g., chlorophenyl groups) .

Biological Activity

(Z)-Ethyl 3-aminoacrylate is a compound of significant interest in organic synthesis and medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by research findings and case studies.

This compound is characterized by the presence of an amino group and an ester functional group, which contribute to its reactivity and biological activity. Its chemical structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating substitution reactions.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing ethanol and forming the corresponding acid.
  • Formation of Enamines : Under certain conditions, it can form enamines, which exhibit distinct biological properties.

Biological Activity

Research has indicated that this compound exhibits several biological activities, making it a promising candidate for pharmaceutical applications.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, a study highlighted that similar compounds exhibited high antibacterial activity against various pathogens, suggesting a potential role in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that related aminoacrylate compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural similarity to known anticancer agents enhances its potential in cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • DNA Interaction : Some studies suggest that aminoacrylate derivatives can intercalate into DNA, disrupting replication and transcription processes.

Research Findings and Case Studies

A variety of studies have explored the synthesis and biological evaluation of this compound derivatives. Notable findings include:

  • Synthesis of Indolizines : A novel synthetic route involving this compound led to the formation of indolizine derivatives with enhanced biological activity. This process utilized tandem reactions such as aza-Wittig and imine condensation .
  • Copper-Catalyzed Reactions : Recent research demonstrated the effectiveness of copper(I) catalysis in promoting C–N bond formation with this compound as a substrate. This method not only simplifies synthesis but also enhances the yield of biologically active compounds .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityFindings
Xiao et al. (2007)AntibacterialHigh activity against Gram-positive bacteria
Research on IndolizinesAnticancerInduced apoptosis in cancer cell lines
Copper-Catalyzed SynthesisC–N Bond FormationEfficient synthesis of amides from aminoacrylates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-ethyl 3-aminoacrylate, and how do reaction conditions influence stereoselectivity?

  • Methodology : The compound is typically synthesized via condensation reactions between ethyl aroylacetates and amines under acidic or catalytic conditions. For example, ethyl 3-(2,4-difluoroanilino)-2-(4-methoxyphenyl)acrylate was synthesized using a single-crystal X-ray diffraction-validated protocol, where stereoselectivity was controlled by solvent polarity and temperature . Ethyl aroylacetates with substituents like methoxy or fluorine groups are often used as precursors, with yields optimized via stoichiometric adjustments of reagents like 4-azidofurazan-3-amine .
  • Key Factors : Solvent choice (e.g., ethanol vs. DMF), catalyst type (e.g., Lewis acids), and reaction time significantly impact Z/E isomer ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodology :

  • NMR : 1H^1H NMR reveals vinyl proton coupling constants (JZconfiguration1012HzJ_{Z-configuration} \approx 10–12 \, \text{Hz}) and amine proton shifts (δ 5.2–5.8 ppm) .
  • X-ray Crystallography : Single-crystal studies confirm bond angles (e.g., C=C-N ~120°) and spatial arrangement, with R-factors <0.06 indicating high precision .
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How does the electronic environment of substituents on the aromatic ring influence the reactivity of this compound in nucleophilic additions?

  • Methodology : Computational studies (DFT or Hartree-Fock methods) model electron-withdrawing groups (e.g., -NO2_2, -F) that activate the α,β-unsaturated carbonyl toward Michael additions. For instance, fluorinated derivatives exhibit enhanced electrophilicity due to inductive effects, as shown in kinetic studies using UV-Vis spectroscopy .
  • Data Interpretation : Hammett plots correlate substituent σ values with reaction rates, revealing linear free-energy relationships (LFERs) .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during the synthesis of this compound?

  • Methodology :

  • Inhibitors : Adding hydroquinone or TEMPO (0.1–1 mol%) suppresses radical-initiated polymerization .
  • Temperature Control : Reactions conducted below 60°C minimize thermal degradation, monitored via HPLC with UV detection (λ = 254 nm) .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) reduce zwitterionic intermediates that promote side reactions .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

  • Methodology :

  • Reproducibility Checks : Validate protocols using standardized reagents (e.g., Aldrich-sourced ethyl aroylacetates) and replicate conditions from literature .
  • Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., dimeric adducts), while kinetic studies differentiate between thermodynamic vs. kinetic product dominance .
  • Critical Data Comparison : Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural assignments .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound in complex reactions?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software optimizes geometries at the B3LYP/6-31G(d) level, predicting frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, validated against experimental kinetic data .
  • Docking Studies : For biomedical applications, AutoDock evaluates binding affinities of this compound derivatives to target proteins (e.g., enzymes) .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate experimental data (e.g., yield variations) in studies involving this compound?

  • Methodology :

  • Error Analysis : Report standard deviations (SD) across triplicate trials. For example, a yield of 75% ± 3% indicates high reproducibility .
  • t-Tests : Compare means between experimental groups (e.g., catalyst A vs. B) with p < 0.05 considered significant .
  • Outlier Detection : Grubbs’ test identifies anomalous data points in spectroscopic measurements .

Q. What criteria ensure rigorous peer review of manuscripts focusing on this compound?

  • Guidelines :

  • Reproducibility : Detailed experimental protocols (e.g., catalyst loading, purification steps) must align with standards in Analytical and Bioanalytical Chemistry .
  • Data Transparency : Raw spectral data (e.g., NMR FID files) should be archived in repositories like Zenodo .
  • Conflict Resolution : Address reviewer concerns about stereochemical assignments by providing supplementary crystallographic data .

Properties

IUPAC Name

ethyl (Z)-3-aminoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABIVEGAPONRAI-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Z)-ethyl 3-aminoacrylate
(Z)-ethyl 3-aminoacrylate

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